1-Chloro-4H-octafluorobutane

Description

The exact mass of the compound 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

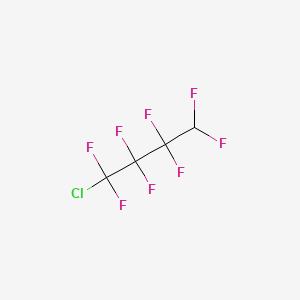

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1,1,2,2,3,3,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClF8/c5-4(12,13)3(10,11)2(8,9)1(6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMVWNQEVYZFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClF8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075245 | |

| Record name | 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-31-4 | |

| Record name | Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 423-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Chloro-4H-octafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4H-octafluorobutane, also known by its IUPAC name 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane, is a halogenated hydrocarbon with significant potential in various fields of chemical research and development. Its unique structure, featuring a high degree of fluorination and a terminal chlorine atom, imparts a specific set of physicochemical properties that make it a subject of interest. This document provides a comprehensive overview of the known chemical and physical properties of this compound, intended to serve as a technical resource for professionals in research and drug development.

Chemical Identity and Structure

This compound is a four-carbon chain alkane where eight hydrogen atoms have been substituted by fluorine atoms and one terminal hydrogen is replaced by a chlorine atom. This high degree of halogenation is central to its chemical behavior.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane |

| CAS Number | 423-31-4[1] |

| Molecular Formula | C4HClF8[1] |

| Synonyms | HCFC 328lcc, 1-Hydro-4-chlorooctafluorobutane |

Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure and the strong electronegativity of the fluorine atoms. The available experimental and computed data are summarized below.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 236.49 g/mol | PubChem[2] |

| Boiling Point | 50 °C | ChemicalBook |

| Density | 1.607 g/cm³ | ChemicalBook |

| Refractive Index | Data not available | N/A |

| XLogP3-AA | 3.8 | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 8 | PubChem (Computed)[2] |

| Rotatable Bond Count | 3 | PubChem (Computed)[2] |

| Exact Mass | 235.9639030 Da | PubChem (Computed)[2] |

| Monoisotopic Mass | 235.9639030 Da | PubChem (Computed)[2] |

| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[2] |

| Heavy Atom Count | 13 | PubChem (Computed)[2] |

| Complexity | 187 | PubChem (Computed)[2] |

Synthesis

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the surveyed literature. However, a plausible and common industrial method for producing compounds of this nature is through the telomerization of tetrafluoroethylene (TFE) with a telogen , in this case, a chlorine-containing compound.

General Synthetic Approach: Telomerization

Telomerization is a radical chain reaction where a telogen (XY) reacts with an excess of a taxogen (M, in this case, TFE) to form a series of adducts, known as telomers. The general equation for this process is:

n(M) + XY → X(M)n-Y

For the synthesis of this compound, a likely telogen would be a source of chlorine and a hydrogen or another functional group that can be subsequently converted. A potential pathway involves the addition of a chlorofluoromethane to tetrafluoroethylene under radical initiation conditions.

Chemical Reactivity

The reactivity of this compound is largely influenced by the presence of the C-Cl bond and the highly fluorinated carbon chain.

Nucleophilic Substitution

The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the chlorine atom. This makes the molecule susceptible to nucleophilic substitution reactions, where a nucleophile can displace the chloride ion. However, the high degree of fluorination along the carbon chain can sterically hinder the approach of the nucleophile and may also influence the stability of the transition state. The reactivity is expected to be lower than that of non-fluorinated chloroalkanes.

Thermal Decomposition

Highly fluorinated hydrocarbons are known for their thermal stability. However, at elevated temperatures, decomposition can occur. The C-C and C-Cl bonds are the most likely to break. Thermal decomposition in the presence of oxygen can lead to the formation of smaller fluorinated compounds, hydrogen fluoride (HF), and carbon dioxide (CO₂). In the absence of oxygen, a variety of perfluorinated and chlorofluorinated alkanes and alkenes may be formed.

Safety and Handling

Based on the available GHS hazard statements, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Table 3: GHS Hazard Information

| Hazard Code | Hazard Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Spectroscopic Data

While detailed spectroscopic data is not widely published, 19F NMR is a key analytical technique for the characterization of this compound, given the presence of eight fluorine atoms in four distinct chemical environments.

Conclusion

This compound is a highly fluorinated chemical with distinct physical and chemical properties. While some experimental data on its physical properties are available, further research is needed to fully characterize its reactivity and to develop detailed synthetic protocols. The information provided in this guide serves as a foundational resource for researchers and professionals working with this and related compounds.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Chloro-4H-octafluorobutane

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 1-Chloro-4H-octafluorobutane (CAS No. 423-31-4) for researchers, scientists, and professionals in drug development. This document collates available data on its chemical identity, properties, and general experimental methodologies relevant to its characterization.

Chemical Identity and Structure

This compound, also known by its IUPAC name 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane, is a halogenated hydrocarbon.[1][2] It belongs to the class of hydrochlorofluorocarbons (HCFCs) and is also categorized as a per- and polyfluoroalkyl substance (PFAS), often referred to as a "forever chemical" due to its persistence in the environment.[1][3] Its chemical structure consists of a four-carbon butane chain where all but one hydrogen atom has been substituted by fluorine atoms, and the remaining hydrogen is attached to one carbon while a chlorine atom is attached to the other terminal carbon.

The following diagram illustrates the key identifiers and structural representations of this compound.

Caption: Chemical identity and structural representations of this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 423-31-4 | [1][2][3][4][5] |

| Molecular Formula | C₄HClF₈ | [1][2][4][5] |

| IUPAC Name | 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane | [1][2] |

| Physical Properties | ||

| Molecular Weight | 236.49 g/mol | [1][2][4][5] |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Density | No data available | |

| Vapor Pressure | No data available | |

| Solubility | No data available | |

| Other Properties | ||

| Purity | 95% - 99% (Varies by supplier) | [2][6][7] |

| Appearance | No data available | |

| Safety | ||

| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [1] |

Experimental Protocols

Specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in readily accessible literature. However, this section outlines the standard methodologies that would be employed for such a characterization.

General Workflow for Physicochemical Characterization

The characterization of a purified chemical substance follows a logical workflow to ensure accurate and reproducible data. The diagram below illustrates a typical process.

Caption: General experimental workflow for physicochemical characterization of a chemical.

Determination of Properties

-

Purity and Identity Confirmation: The purity of the substance is typically first assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C) would be used to confirm the molecular structure, ensuring it matches that of this compound.

-

Melting and Boiling Points: Differential Scanning Calorimetry (DSC) is a standard method for determining the melting point and other thermal transitions. The boiling point would be determined by distillation at atmospheric pressure, observing the temperature at which the liquid and vapor phases are in equilibrium.

-

Density: The density of the liquid would be measured using a pycnometer or a digital density meter at a specified temperature.

-

Solubility: Solubility would be determined by adding the substance to various solvents (e.g., water, ethanol, acetone) at a constant temperature and measuring the concentration of the saturated solution, often using GC or High-Performance Liquid Chromatography (HPLC).

Safety and Handling

This compound is classified as a hazardous substance.[1]

-

Health Hazards: It is known to cause skin and serious eye irritation.[1] Inhalation may lead to respiratory irritation.[1]

-

Environmental Hazards: As a PFAS substance, it is not readily biodegradable and may cause long-term adverse effects in the environment.[3]

-

Handling: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

Signaling Pathways and Biological Activity

There is no information available in the reviewed literature to suggest that this compound is involved in any biological signaling pathways. Its primary relevance is as a chemical intermediate or specialty fluid, and it is not intended for diagnostic or therapeutic use.[5]

References

- 1. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 423-31-4 [sigmaaldrich.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound | 423-31-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. CAS 423-31-4 | 1100-7-31 | MDL MFCD00155682 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

An In-depth Technical Guide to 1-Chloro-4H-octafluorobutane (CAS 423-31-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-4H-octafluorobutane, a fluorinated organic compound with potential applications in various fields of chemical research and development. This document consolidates available data on its properties, synthesis, and safety, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

Chemical Properties and Identifiers

This compound is a halogenated alkane. Its structure consists of a four-carbon chain where one terminal carbon is bonded to a chlorine atom and the other to a hydrogen atom, with the remaining positions on the butane backbone saturated with fluorine atoms.

| Property | Value | Source |

| CAS Number | 423-31-4 | [1][2] |

| Molecular Formula | C₄HClF₈ | [1] |

| Molecular Weight | 236.49 g/mol | [1] |

| IUPAC Name | 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane | [1] |

| Synonyms | 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane, HCFC 328lcc, 1-Hydro-4-chlorooctafluorobutane | [1] |

| SMILES | C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F | [1] |

| InChI | InChI=1S/C4HClF8/c5-4(12,13)3(10,11)2(8,9)1(6)7/h1H | [1] |

Physical and Spectroscopic Data

The physical properties of this compound are characteristic of a low-molecular-weight fluorinated hydrocarbon. While detailed spectroscopic data is not widely published in readily accessible literature, general characteristics can be inferred from the analysis of similar compounds.

Table 2.1: Physical Properties

| Property | Value | Source |

| Boiling Point | 50-52 °C | N/A |

| Density | 1.576 g/cm³ | N/A |

| Refractive Index | 1.283 | N/A |

Table 2.2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Features |

| ¹⁹F NMR | Multiple signals are expected in the range of -60 to -140 ppm (relative to CFCl₃), corresponding to the different chemical environments of the fluorine atoms on the butane chain.[3][4][5][6] The terminal -CF₂Cl group and the adjacent -CF₂- groups will exhibit complex splitting patterns due to geminal and vicinal F-F coupling.[7] |

| ¹H NMR | A single, complex multiplet is expected for the terminal proton, significantly coupled to the adjacent fluorine atoms. |

| Infrared (IR) Spectroscopy | Strong absorption bands are anticipated in the 1100-1300 cm⁻¹ region, characteristic of C-F stretching vibrations. A C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.[8] |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak with an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound.[9][10][11] Common fragmentation patterns for halogenated alkanes include the loss of the halogen atom and cleavage of the carbon-carbon bonds.[12][13] |

Synthesis

The primary route for the synthesis of this compound and related perfluoroalkyl chlorides is the telomerization of tetrafluoroethylene (TFE) with a chlorine-containing telogen, such as carbon tetrachloride (CCl₄).[14] This free-radical chain reaction allows for the controlled addition of TFE units to the telogen.

General Experimental Protocol: Telomerization of Tetrafluoroethylene with Carbon Tetrachloride

The following is a generalized experimental protocol based on the principles of telomerization for the synthesis of short-chain chloroperfluoroalkanes. Specific reaction conditions such as temperature, pressure, and initiator concentration would need to be optimized to favor the formation of the n=2 telomer, which corresponds to 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane.

Materials:

-

Tetrafluoroethylene (TFE)

-

Carbon tetrachloride (CCl₄)

-

Free-radical initiator (e.g., dibenzoyl peroxide, azobisisobutyronitrile - AIBN)

-

High-pressure autoclave equipped with a stirrer, pressure gauge, and temperature controller

Procedure:

-

The autoclave is charged with carbon tetrachloride and the free-radical initiator.

-

The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then evacuated.

-

Tetrafluoroethylene is introduced into the autoclave to the desired pressure.

-

The reaction mixture is heated to the initiation temperature of the chosen initiator (typically 60-100 °C).

-

The reaction is allowed to proceed for a set period, during which the pressure will decrease as TFE is consumed.

-

After the reaction is complete, the autoclave is cooled, and any remaining TFE is safely vented.

-

The crude reaction mixture, containing a mixture of telomers with varying chain lengths (Cl(CF₂CF₂)nCCl₃), is collected.

-

The desired 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane (the n=2 adduct after a subsequent reduction step to replace CCl3 with H) is separated from the other telomers and unreacted starting materials by fractional distillation.

Diagram 1: Conceptual Workflow for the Synthesis of this compound

Caption: Synthesis workflow from reactants to final product.

Applications in Research and Drug Development

While specific applications of this compound in drug development are not extensively documented, its structure suggests its utility as a fluorinated building block in medicinal chemistry. The incorporation of fluorine and fluorinated moieties into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.

This compound can serve as a precursor for introducing the H(CF₂)₄- moiety into organic molecules. The terminal chlorine atom provides a reactive handle for nucleophilic substitution or cross-coupling reactions, allowing for its incorporation into a wide range of molecular scaffolds.

Diagram 2: Potential Application in Medicinal Chemistry

Caption: Use as a building block in drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Table 5.1: GHS Hazard Statements

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a fluorinated compound with potential as a synthetic building block. This guide has summarized its known properties and outlined a general synthetic approach. Further research is needed to fully characterize this compound and explore its applications in medicinal chemistry and other areas of research. The provided information serves as a foundational resource for scientists and researchers interested in utilizing this and similar fluorinated compounds in their work.

References

- 1. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]

- 5. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. azom.com [azom.com]

- 8. infrared spectrum of 1-chlorobutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Molecular Structure of 1-Chloro-4H-octafluorobutane

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical data for 1-Chloro-4H-octafluorobutane, a fluorinated hydrocarbon of interest to researchers and professionals in drug development and materials science.

Chemical Identity and Physical Properties

This compound, with the CAS number 423-31-4, is a halogenated alkane.[1] Its fundamental identifiers and physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane[2] |

| Chemical Formula | C4HClF8[1] |

| Molecular Weight | 236.49 g/mol [1] |

| CAS Number | 423-31-4[1] |

| Synonyms | 1-Hydro-4-chlorooctafluorobutane, HCFC 328lcc[2] |

| Physical Property | Value |

| Boiling Point | 50 °C |

| Density | 1.607 g/cm³ |

| Melting Point | Data not available |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single proton is present in the molecule, attached to a carbon that is also bonded to two fluorine atoms. This proton is expected to produce a triplet in the ¹H NMR spectrum due to coupling with the two adjacent fluorine atoms. The chemical shift would likely be in the downfield region due to the strong electron-withdrawing effect of the fluorine atoms.

-

¹³C NMR: The molecule contains four distinct carbon atoms, which should result in four signals in the ¹³C NMR spectrum. The chemical shifts will be significantly influenced by the number of attached fluorine and chlorine atoms, with carbons bonded to more electronegative atoms appearing further downfield.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be complex due to the presence of four different fluorine environments. The spectrum would likely show multiplets for each distinct fluorine position due to coupling with neighboring fluorine and hydrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1000-1400 cm⁻¹ region. A C-H stretching vibration would be expected around 2900-3000 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 236, corresponding to the nominal molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 238 with an intensity of approximately one-third of the molecular ion peak is expected. The fragmentation pattern would likely involve the loss of chlorine, fluorine, and various fluorocarbon fragments.

Synthesis and Reactivity

Experimental Protocol: Hypothetical Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not publicly documented. However, a plausible synthetic route could involve the radical-initiated addition of a chlorinating agent to octafluorobut-1-ene. The following is a hypothetical experimental protocol for such a reaction.

Objective: To synthesize this compound from octafluorobut-1-ene.

Materials:

-

Octafluorobut-1-ene

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Nitrogen gas

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with octafluorobut-1-ene and anhydrous toluene under a nitrogen atmosphere.

-

N-Chlorosuccinimide (NCS) is added to the solution in stoichiometric amounts.

-

A catalytic amount of azobisisobutyronitrile (AIBN) is added to initiate the radical reaction.

-

The reaction mixture is heated to reflux (approximately 110 °C for toluene) and stirred vigorously.

-

The reaction progress is monitored by gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine to remove any remaining impurities.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

Chemical Reactivity

Perhalogenated alkanes are generally characterized by their low reactivity due to the strength of the carbon-fluorine bonds and the steric shielding provided by the fluorine atoms.[3][4] this compound is expected to be relatively inert under normal conditions. The presence of a C-H bond, however, introduces a potential site for radical abstraction or dehydrohalogenation under strong basic conditions. The C-Cl bond is the weakest bond in the molecule and would be the most likely site for nucleophilic substitution or reduction reactions, although harsh conditions would likely be required.

Safety Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Visualizations

Caption: Ball-and-stick model of this compound.

Caption: A hypothetical workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Chloro-4H-octafluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 1-Chloro-4H-octafluorobutane, with a specific focus on its boiling and melting points. This document synthesizes available data and outlines standard experimental methodologies relevant to the determination of these properties.

Chemical Identity and Properties

This compound is a halogenated hydrocarbon. Below is a summary of its key identifiers and computed properties.

| Property | Value |

| IUPAC Name | 1-chloro-1,1,2,2,3,3,4,4-octafluorobutane |

| CAS Number | 423-31-4 |

| Molecular Formula | C₄HClF₈ |

| Molecular Weight | 236.49 g/mol |

| Boiling Point | 50-52 °C |

| Melting Point | No data available |

Boiling Point Determination

The experimentally determined boiling point of this compound is in the range of 50-52 °C. The boiling points of haloalkanes are influenced by the polarity of the carbon-halogen bond and the overall molecular weight.

A standard and accurate method for determining the boiling point of a liquid compound such as this compound is through distillation. This protocol ensures the temperature of the vapor in equilibrium with the liquid is measured.

Apparatus:

-

Distillation flask (round-bottom flask)

-

Condenser

-

Thermometer

-

Heating mantle or sand bath

-

Boiling chips or a magnetic stir bar

-

Collection flask

Procedure:

-

Approximately 5-10 mL of this compound is placed into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

The condenser is supplied with a steady flow of cold water.

-

The flask is gently heated. The heating rate is controlled to achieve a distillation rate of approximately 1-2 drops per second.

-

The temperature is recorded when it stabilizes. This stable temperature, observed while the bulk of the liquid is distilling, is the boiling point of the substance.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Melting Point

Currently, there is no experimentally determined melting point data available for this compound in the reviewed literature.

The melting points of haloalkanes are generally higher than their corresponding alkanes due to stronger intermolecular forces (dipole-dipole interactions and van der Waals forces) arising from the polar carbon-halogen bonds and increased molecular mass. The symmetry of a molecule also plays a significant role in determining its melting point; more symmetrical molecules tend to have higher melting points as they can pack more efficiently into a crystal lattice.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of key physical properties of a chemical compound, such as its boiling and melting points.

Caption: Logical workflow for determining the physical properties of a chemical compound.

Solubility of 1-Chloro-4H-octafluorobutane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-Chloro-4H-octafluorobutane, a fluorinated hydrocarbon of interest in various scientific and industrial applications. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its physicochemical properties, theoretical considerations for its solubility in organic solvents, and detailed experimental protocols for determining this critical parameter. This guide is intended to be a foundational resource for researchers and professionals working with this compound, enabling them to assess its suitability for various applications and to design and execute robust solubility studies.

Introduction to this compound

This compound (CAS No. 423-31-4) is a halogenated alkane with the molecular formula C₄HClF₈.[1] Its structure, featuring a high degree of fluorination, imparts unique properties such as high density, low surface tension, and chemical inertness, characteristic of fluorocarbons.[2] These properties make it a candidate for applications as a solvent, refrigerant, or intermediate in organic synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in these contexts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its solubility behavior and for designing experimental procedures.

| Property | Value | Reference |

| Molecular Formula | C₄HClF₈ | [1] |

| Molecular Weight | 236.49 g/mol | [1] |

| CAS Number | 423-31-4 | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not available | |

| Density | Not available | |

| Computed XLogP3-AA | 3.8 | [1] |

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound in organic solvents will be governed by the intermolecular forces between the solute and the solvent molecules.

-

Polarity: The C-F bond is highly polar.[3] However, in a highly fluorinated molecule like this compound, the symmetrical arrangement of these bonds can lead to a low overall molecular dipole moment, rendering the molecule relatively nonpolar. The presence of a single C-H and C-Cl bond introduces some asymmetry, which may result in a small net dipole moment.

-

Intermolecular Forces: The primary intermolecular forces in this compound are weak London dispersion forces.[2] This is a common characteristic of perfluoroalkanes and is due to the low polarizability of the fluorine atoms.[2]

-

Expected Solubility:

-

Nonpolar Solvents: It is expected to have its highest solubility in nonpolar or weakly polar organic solvents that also primarily exhibit London dispersion forces. Examples include other fluorinated solvents, and to a lesser extent, hydrocarbons like hexane and toluene. However, even in these solvents, the miscibility may not be high due to the unique nature of fluorocarbon interactions.[2]

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and ethyl acetate are polar aprotic. The solubility in these solvents is likely to be limited. While the C-Cl and C-H bonds introduce some polarity, the dominant fluorinated chain is lipophobic and will not interact favorably with the polar groups of these solvents.

-

Polar Protic Solvents: Solvents such as methanol, ethanol, and water are polar and capable of hydrogen bonding. This compound cannot act as a hydrogen bond donor and has very weak hydrogen bond accepting capabilities. Therefore, it is expected to have very low solubility in these solvents.

-

Experimental Protocols for Solubility Determination

Given the absence of published data, experimental determination of the solubility of this compound is necessary. The following are detailed methodologies for key experiments that can be employed.

Gravimetric Method (Shake-Flask Method)

This is a classic and reliable method for determining the equilibrium solubility of a compound in a solvent.[4][5][6]

Principle: An excess amount of the solute (this compound) is mixed with a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The undissolved solute is then removed, and the concentration of the solute in the saturated solution is determined by weighing the residue after evaporating the solvent.[4]

Methodology:

-

Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a precise volume of the desired organic solvent.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved this compound has settled. Centrifugation can be used to facilitate this process.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures complete solvent removal without loss of the solute.

-

Quantification: Once the solvent is completely evaporated, weigh the container with the residue. The difference in weight gives the mass of dissolved this compound.

-

Calculation: The solubility can then be expressed in various units, such as g/L or mol/L.

Gas Chromatography (GC) Method

Gas chromatography is a highly sensitive and accurate method for determining the concentration of a volatile solute in a solvent.[7][8][9]

Principle: A saturated solution of this compound in the organic solvent is prepared. A known volume of this solution is injected into a gas chromatograph. The area of the resulting peak corresponding to this compound is compared to a calibration curve generated from standard solutions of known concentrations.

Methodology:

-

Calibration Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Calibration Curve: Inject a fixed volume of each standard solution into the GC and record the peak area for this compound. Plot a graph of peak area versus concentration to create a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent using the shake-flask method as described in section 4.1.

-

Sample Analysis: After phase separation, inject a known volume of the saturated solution into the GC under the same conditions used for the calibration standards.

-

Concentration Determination: Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

Spectroscopic Methods

If this compound has a suitable chromophore, UV-Vis spectroscopy can be a rapid method for determining its concentration.[10][11][12] If not, other spectroscopic techniques like NMR can be employed, though with lower sensitivity.[13]

Principle (UV-Vis Spectroscopy): The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law). A calibration curve of absorbance versus concentration is created, and the concentration of the saturated solution is determined by measuring its absorbance.[13]

Methodology:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.

-

Calibration Standards: Prepare a series of standard solutions of known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at λ_max and plot absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in section 4.1.

-

Sample Analysis: Dilute a known volume of the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution.

-

Concentration Determination: Calculate the concentration of the diluted solution from the calibration curve and then account for the dilution factor to determine the solubility.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the literature, this technical guide provides a solid foundation for researchers and professionals. By understanding the physicochemical properties and theoretical principles of solubility, and by employing the detailed experimental protocols provided, the necessary data can be reliably generated. This will enable the informed application of this compound in drug development and other scientific fields.

References

- 1. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorocarbon - Wikipedia [en.wikipedia.org]

- 3. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scielo.br [scielo.br]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmatutor.org [pharmatutor.org]

Spectroscopic Analysis of 1-Chloro-4H-octafluorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 1-chloro-4H-octafluorobutane. These predictions are based on the analysis of similar fluorinated and chlorinated alkanes.

Table 1: Predicted ¹H, ¹⁹F, and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | 5.5 - 6.5 | Triplet of triplets (tt) | JH-F ≈ 50-60 Hz, JH-F ≈ 5-10 Hz | -CHF- |

| ¹⁹F | -110 to -120 | Doublet of multiplets (dm) | JF-F ≈ 250-270 Hz, JF-H ≈ 50-60 Hz | -CF₂- (adjacent to CHCl) |

| ¹⁹F | -125 to -135 | Multiplet (m) | -CF₂- | |

| ¹⁹F | -130 to -140 | Multiplet (m) | -CF₂- | |

| ¹⁹F | -210 to -220 | Doublet of triplets (dt) | JF-F ≈ 250-270 Hz, JF-H ≈ 5-10 Hz | -CFCl- |

| ¹³C | 90 - 100 | Triplet (t) | JC-F ≈ 25-35 Hz | -CHF- |

| ¹³C | 110 - 120 | Triplet of triplets (tt) | JC-F ≈ 250-260 Hz, JC-F ≈ 30-40 Hz | -CF₂- |

| ¹³C | 110 - 120 | Triplet of triplets (tt) | JC-F ≈ 250-260 Hz, JC-F ≈ 30-40 Hz | -CF₂- |

| ¹³C | 115 - 125 | Triplet of triplets (tt) | JC-F ≈ 270-280 Hz, JC-F ≈ 35-45 Hz | -CFCl- |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 2980 - 3020 | C-H stretch | Medium |

| 1100 - 1350 | C-F stretch | Strong, multiple bands |

| 650 - 800 | C-Cl stretch | Medium to Strong |

| 1300 - 1450 | C-H bend | Medium |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment Ion | Significance |

| 236/238 | [C₄HClF₈]⁺ | Molecular ion (M⁺) with characteristic 3:1 isotopic pattern for chlorine. |

| 201 | [C₄HF₈]⁺ | Loss of Cl |

| 167/169 | [C₃F₆Cl]⁺ | α-cleavage |

| 131 | [C₃F₅]⁺ | |

| 117/119 | [C₂F₄Cl]⁺ | |

| 100 | [C₂F₄]⁺ | |

| 69 | [CF₃]⁺ | Common fragment in fluorinated compounds. |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a volatile halogenated compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the absence of interfering signals in the spectral regions of interest.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The number of scans will depend on the sample concentration.

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the ¹⁹F frequency.

-

Acquire a one-dimensional ¹⁹F spectrum. Due to the high sensitivity of the ¹⁹F nucleus, fewer scans are typically required compared to ¹H NMR.

-

Proton decoupling may be applied to simplify the spectra, although coupled spectra are necessary to observe H-F coupling constants.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling (e.g., using a broadband decoupling sequence like WALTZ-16).

-

Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-10 seconds) may be necessary.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Gas Phase: Introduce the vapor of the volatile this compound into a gas cell with IR-transparent windows (e.g., KBr, NaCl).

-

Liquid Phase: If the compound is a liquid at room temperature, a thin film can be prepared between two IR-transparent salt plates (e.g., KBr, NaCl).

-

Solution Phase: Dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell of known path length.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (gas cell or salt plates) or the pure solvent.

-

Place the sample in the beam path and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound, use a gas chromatography (GC) interface or a direct insertion probe with heating capabilities. GC-MS is often preferred as it also provides separation and purity information.

-

Ionization: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. A standard electron energy of 70 eV is typically used. Chemical Ionization (CI) can be used as a softer ionization technique to enhance the abundance of the molecular ion.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used. Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-300 amu).

-

Data Analysis:

-

Identify the molecular ion peak (M⁺). The presence of chlorine will be indicated by an M+2 peak with an intensity of approximately one-third of the M⁺ peak.[2]

-

Analyze the fragmentation pattern to identify characteristic fragment ions. The fragmentation of fluorinated compounds often involves the loss of fluorine atoms or fluorinated alkyl groups.[3]

-

Compare the obtained spectrum with mass spectral databases for tentative identification.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic identification and characterization of a fluorinated compound such as this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

Theoretical Exploration of 1-Chloro-4H-octafluorobutane: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4H-octafluorobutane (C₄HClF₈) is a halogenated alkane with potential applications in various scientific and industrial fields. A thorough understanding of its molecular properties is crucial for predicting its behavior, reactivity, and potential interactions in complex systems. In the absence of extensive experimental data, theoretical and computational chemistry offer powerful tools to elucidate its structural, electronic, and thermodynamic characteristics. This technical guide provides a comprehensive overview of a hypothetical theoretical study on this compound, outlining the computational methodologies and presenting simulated data to serve as a reference for researchers. The guide details a standard workflow for quantum chemical calculations, from geometry optimization to the analysis of molecular orbitals and bond characteristics.

Introduction

Halogenated hydrocarbons are a class of compounds with diverse applications, ranging from refrigerants and solvents to intermediates in organic synthesis and drug development.[1] The introduction of fluorine and chlorine atoms into an alkane backbone significantly alters its physicochemical properties, including polarity, reactivity, and thermal stability. This compound, with its unique arrangement of substituents, presents an interesting case for theoretical investigation. This document outlines a systematic computational approach to characterize this molecule, providing a foundational understanding for future experimental and applied research.

Computational Methodology

A typical ab initio quantum chemical study involves a series of well-defined steps to ensure the accuracy and reliability of the calculated properties.[2][3] The following protocol outlines a robust workflow for the theoretical investigation of this compound.

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through geometry optimization calculations. A popular and reliable method for this purpose is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.[4]

-

Protocol:

-

An initial structure of this compound is constructed using molecular modeling software.

-

Geometry optimization is performed using a DFT functional, such as B3LYP or M06-2X, combined with a sufficiently large basis set, for example, 6-311+G(d,p).[5] The choice of functional and basis set is critical for obtaining accurate results.[5]

-

Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule, which can be compared with future experimental data.

-

Conformational Analysis

Due to the presence of single bonds, this compound can exist in various spatial arrangements or conformations.[6][7] A thorough conformational analysis is necessary to identify the global minimum energy conformer and understand the energetic landscape of the molecule.

-

Protocol:

-

A systematic or stochastic conformational search is conducted to identify all possible low-energy conformers. This involves rotating the dihedral angles of the C-C bonds.

-

Each identified conformer is then subjected to geometry optimization and frequency calculations using the same level of theory as described in section 2.1.

-

The relative energies of the conformers are calculated to determine their population distribution at a given temperature using the Boltzmann distribution.

-

Molecular Orbital and Electronic Property Analysis

The electronic structure of the molecule is investigated by analyzing its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals provide insights into the molecule's reactivity and electronic transitions.

-

Protocol:

-

Single-point energy calculations are performed on the optimized geometry to obtain detailed information about the molecular orbitals.

-

The energies of the HOMO and LUMO are determined, and the HOMO-LUMO energy gap is calculated. A smaller gap generally indicates higher reactivity.

-

Other electronic properties, such as the dipole moment, polarizability, and electrostatic potential, are also calculated to understand the molecule's charge distribution and intermolecular interaction potential.

-

Bond Analysis and Bond Dissociation Energy

To understand the stability of the molecule and the strength of its chemical bonds, a detailed bond analysis is performed. This includes calculating bond lengths, bond angles, and the bond dissociation energy (BDE) for specific bonds, such as the C-Cl bond.[8][9]

-

Protocol:

-

Bond lengths and angles are obtained from the optimized molecular geometry.

-

The C-Cl bond dissociation energy is calculated by determining the energy difference between the parent molecule and the corresponding radicals formed upon homolytic cleavage of the C-Cl bond.[10] This requires separate geometry optimizations and frequency calculations for the radical species.

-

Natural Bond Orbital (NBO) analysis can be employed to investigate donor-acceptor interactions and the nature of the bonding within the molecule.[11][12]

-

Simulated Results and Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the computational study outlined above. These values are intended to serve as a guide for what researchers might expect from such calculations.

Table 1: Optimized Geometrical Parameters

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-Cl | 1.78 |

| C1-C2 | 1.54 |

| C2-C3 | 1.55 |

| C3-C4 | 1.53 |

| C4-H | 1.09 |

| C-F (average) | 1.35 |

| **Bond Angles (°) ** | |

| Cl-C1-C2 | 110.5 |

| C1-C2-C3 | 112.0 |

| C2-C3-C4 | 111.8 |

| H-C4-C3 | 109.5 |

| F-C-F (average) | 108.5 |

| Dihedral Angles (°) | |

| Cl-C1-C2-C3 | 178.5 |

| C1-C2-C3-C4 | -179.0 |

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Value |

| Electronic Properties | |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.1 Debye |

| Thermodynamic Properties | |

| Enthalpy (298.15 K) | -1250.3 Hartree |

| Gibbs Free Energy (298.15 K) | -1250.4 Hartree |

| Bond Dissociation Energy | |

| C-Cl BDE | 85 kcal/mol |

Visualizations

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.

Caption: Molecular graph of this compound.

Caption: Workflow for the theoretical study of this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the characterization of this compound using modern computational chemistry techniques. While the presented data is simulated, it is based on established methodologies and provides a realistic framework for what can be expected from such a study. The detailed protocols for geometry optimization, conformational analysis, and electronic structure calculations serve as a valuable resource for researchers initiating theoretical investigations into this or similar halogenated compounds. The insights gained from these computational studies are fundamental for understanding the molecule's intrinsic properties and can guide future experimental work and applications in various scientific disciplines.

References

- 1. Halogen bonding in halocarbon-protein complexes and computational tools for rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transforming automated quantum chemistry calculation workflows with machine learning: Towards faster and more accurate chemical discovery - American Chemical Society [acs.digitellinc.com]

- 3. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]

- 4. Comparison of computational chemistry methods for the discovery of quinone-based electroactive compounds for energy storage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. NBO [cup.uni-muenchen.de]

- 12. joaquinbarroso.com [joaquinbarroso.com]

Unveiling 1-Chloro-4H-octafluorobutane: A Technical Deep Dive into its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4H-octafluorobutane, a significant compound in the landscape of fluorinated hydrocarbons, has a history rooted in the mid-20th century's surge in fluorocarbon chemistry. This technical guide provides an in-depth exploration of its discovery, synthesis, and physicochemical properties, drawing from foundational research in the field. The information presented herein is curated to support researchers and professionals in understanding the fundamental science of this compound and its potential applications.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the pioneering work on the telomerization of tetrafluoroethylene. While a specific date for its first synthesis is not definitively documented in readily available literature, its creation is a direct outcome of the broader exploration of fluorocarbon radicals and their reactions. Seminal work by R. N. Haszeldine in the early 1950s, published in the Journal of the Chemical Society, laid the groundwork for the synthesis of a variety of fully fluorinated haloalkanes.[1][2] These studies systematically investigated the free-radical chain reactions of fluoroalkyl radicals, providing the chemical community with a foundational understanding of how to construct such molecules.

The most probable route to the first synthesis of this compound was through the telomerization of tetrafluoroethylene (TFE) with chloroform (CHCl₃) as the telogen (chain transfer agent). This process, typically initiated by radical initiators or radiation, involves the addition of the elements of chloroform across a short chain of TFE monomer units.[3][4] The compound , with the structure H(CF₂CF₂)₂Cl, represents the n=2 adduct in this telomerization series.

Physicochemical Properties

This compound is a halogenated alkane with the molecular formula C₄HClF₈. Its structure consists of a four-carbon chain where all but one terminal hydrogen are substituted with fluorine atoms, and the other terminus is a chlorine atom.

| Property | Value | Reference |

| CAS Number | 423-31-4 | [5] |

| Molecular Formula | C₄HClF₈ | [5] |

| Molecular Weight | 236.49 g/mol | [5] |

| IUPAC Name | 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane | [5] |

Further quantitative data such as boiling point, density, and spectroscopic information, while not available in the initial broad searches, would be expected to be found within the detailed experimental sections of the foundational papers by Haszeldine and others who have worked on similar compounds.

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the free-radical induced telomerization of tetrafluoroethylene with chloroform. Below is a generalized experimental protocol based on the principles of such reactions as described in the historical literature.

Generalized Experimental Protocol: Telomerization of Tetrafluoroethylene with Chloroform

Objective: To synthesize a mixture of α-hydro-ω-chloropolyfluoroalkanes, including this compound, via the telomerization of tetrafluoroethylene with chloroform.

Materials:

-

Tetrafluoroethylene (TFE) gas

-

Chloroform (CHCl₃), dried and distilled

-

Radical initiator (e.g., dibenzoyl peroxide or di-tert-butyl peroxide) or a source of ionizing radiation

-

High-pressure autoclave equipped with a stirrer, pressure gauge, and gas inlet/outlet

Procedure:

-

The high-pressure autoclave is charged with dried and distilled chloroform.

-

The radical initiator is added to the chloroform. The concentration of the initiator will influence the average chain length of the telomers.

-

The autoclave is sealed, purged with an inert gas (e.g., nitrogen), and then evacuated.

-

Tetrafluoroethylene gas is introduced into the autoclave to a predetermined pressure. The ratio of TFE to chloroform is a critical parameter for controlling the chain length of the products. A higher relative concentration of chloroform will favor the formation of shorter-chain telomers, including the desired n=2 adduct (this compound).

-

The reaction mixture is heated to the decomposition temperature of the initiator (typically 60-130 °C) and stirred continuously. If using radiation, the reaction is initiated at an appropriate dose.

-

The reaction is allowed to proceed for a specified time, during which the pressure will decrease as TFE is consumed.

-

After the reaction period, the autoclave is cooled, and any unreacted TFE is carefully vented.

-

The crude reaction mixture, containing a mixture of telomers (Cl(CF₂CF₂)nH), is collected.

-

The mixture is then subjected to fractional distillation to separate the individual telomers based on their boiling points. The fraction corresponding to this compound is collected.

Logical Relationship of Telomerization Process

Caption: Logical workflow of the synthesis of this compound.

Signaling Pathways and Biological Interactions

Currently, there is no publicly available information to suggest that this compound has any known signaling pathways or specific biological interactions. As a perhalogenated compound, it is generally characterized by its chemical inertness. Such compounds are often investigated for their physical properties and potential use as solvents, refrigerants, or intermediates in chemical synthesis rather than for direct biological activity.

Conclusion

This compound emerged from the foundational research into fluorocarbon chemistry in the mid-20th century. Its synthesis, primarily achieved through the telomerization of tetrafluoroethylene with chloroform, is a classic example of free-radical chemistry. While detailed historical records of its initial discovery are sparse, the underlying principles of its formation are well-established in the scientific literature. This technical guide provides a consolidated overview of its history, synthesis, and known properties, serving as a valuable resource for the scientific community. Further research into the historical archives of chemical companies and academic institutions of that era may yet uncover more specific details about the first isolation and characterization of this compound.

References

- 1. 769. Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloroalkanes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 769. Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloroalkanes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Properties of 1-Chloro-4H-octafluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Chloro-4H-octafluorobutane. The information is compiled from various chemical databases and supplier safety data sheets. Due to the limited availability of in-depth research on this specific compound, generalized experimental protocols for determining key physical properties are also presented.

Summary of Physical and Chemical Properties

The table below summarizes the key quantitative data available for this compound.

| Property | Value |

| Molecular Formula | C4HClF8[1][2][3][4][5] |

| Molecular Weight | 236.49 g/mol [1][4][5] |

| CAS Number | 423-31-4[2][3][4][5][6] |

| Boiling Point | 50 °C[7] to 50-52 °C[4] |

| Density | 1.607 g/cm³[7] |

| Physical State at STP | Liquid (inferred from boiling point) |

| Appearance | Likely a colorless liquid |

| Odor | Not reported |

| Melting Point | Not available |

| Vapor Pressure | Not available |

| Flash Point | None reported[4] |

In-depth Analysis of Physical State and Appearance

Physical State: Based on its reported boiling point of 50-52°C, this compound is a liquid at standard temperature and pressure (STP; 20°C and 1 atm).[4][7] Its relatively low boiling point suggests that it is a volatile liquid.

Appearance and Odor: Specific details regarding the color and odor of this compound are not explicitly available in the reviewed literature. However, fluorocarbon liquids are generally colorless.[8][9] Therefore, it is reasonable to infer that this compound is a colorless liquid. Information regarding its odor has not been reported.

General Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.[10]

Micro-Boiling Point Method (Thiele Tube or MelTemp Apparatus):

-

A small amount of the liquid sample (a few mL) is placed in a small test tube.[11]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube assembly is heated in a Thiele tube containing mineral oil or in a MelTemp apparatus.[10]

-

As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube.[11]

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[11]

Distillation Method:

-

For larger sample volumes, a simple distillation can be performed.[12]

-

The liquid is heated in a distillation flask, and the temperature of the vapor that distills is measured with a thermometer.[12]

-

The temperature at which the vapor temperature remains constant during the distillation is the boiling point of the liquid.[12]

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid. While this compound is a liquid at room temperature, this general procedure would be applicable if the compound were a solid or for determining its freezing point.

Capillary Method (MelTemp or similar apparatus):

-

A small amount of the powdered solid is packed into a capillary tube.[13][14]

-

The capillary tube is placed in a heating block apparatus, such as a MelTemp.[15]

-

The sample is heated at a controlled rate.[13]

-

The temperature range from which the first droplet of liquid is observed to when the entire sample has melted is recorded as the melting point range.[14] For a pure compound, this range is typically narrow (0.5-1.0°C).

Determination of Density

Density is the mass of a substance per unit volume.[16]

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[16][17]

-

A known volume of the liquid is added to the graduated cylinder or pycnometer.[16][17]

-

The mass of the container with the liquid is then measured.[16][17]

-

The mass of the liquid is determined by subtracting the mass of the empty container.[17]

-

The density is calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made should always be recorded as density is temperature-dependent.[16]

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by the vapor of a liquid in thermodynamic equilibrium with its condensed phase in a closed system.[18][19]

Static Method:

-

A small amount of the liquid is introduced into a closed, evacuated container equipped with a pressure gauge.[18]

-

The container is placed in a temperature-controlled bath.[20]

-

At a given temperature, the liquid will evaporate until the pressure in the container becomes constant. This constant pressure is the vapor pressure of the liquid at that temperature.[18]

-

The measurement is repeated at different temperatures to obtain the vapor pressure curve.[20]

Logical Relationships of Physical Properties

The following diagram illustrates the relationship between the key physical properties of this compound and its resulting physical state.

Caption: Relationship between molecular properties and the physical state of this compound.

Safety Information

This compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 423-31-4 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. CAS 423-31-4 | 1100-7-31 | MDL MFCD00155682 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. 423-31-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. innospk.com [innospk.com]

- 9. Fluorocarbons: properties and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phillysim.org [phillysim.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. vernier.com [vernier.com]

- 13. westlab.com [westlab.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. Vapor pressure - Wikipedia [en.wikipedia.org]

- 20. bellevuecollege.edu [bellevuecollege.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Chloro-4H-octafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4H-octafluorobutane (CAS 423-31-4), with the molecular formula C₄HClF₈, is a fluorinated organic compound of interest in medicinal chemistry and materials science. This document provides a detailed, albeit theoretical, protocol for the synthesis of this compound. Due to the limited availability of specific published synthesis routes in the public domain, this protocol is based on established principles of free-radical halogenation. The presented methodologies, data, and diagrams are intended to serve as a foundational guide for researchers to develop a specific synthesis plan.

Introduction

Fluorinated organic molecules are of significant interest in drug development and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. This compound represents a potentially valuable building block in the synthesis of more complex fluorinated molecules. The presence of a single hydrogen and a single chlorine atom on the butane chain offers distinct reactive sites for further chemical modification.

This document outlines a plausible synthetic approach for this compound via the free-radical chlorination of 1,1,2,2,3,3,4,4-octafluorobutane. This method is a common and effective way to introduce a chlorine atom into a saturated alkane backbone.

Theoretical Synthesis Pathway

The proposed synthesis of this compound involves the selective monochlorination of 1,1,2,2,3,3,4,4-octafluorobutane (HFC-338mee) using a chlorinating agent under UV irradiation. The reaction proceeds via a free-radical chain mechanism.

Reaction Scheme:

CF₂H-CF₂-CF₂-CF₂H + Cl₂ --(UV light)--> CF₂H-CF₂-CF₂-CF₂Cl + HCl

Experimental Protocol: Free-Radical Chlorination of 1,1,2,2,3,3,4,4-octafluorobutane

Materials:

-

1,1,2,2,3,3,4,4-octafluorobutane (HFC-338mee)

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride - Caution: CCl₄ is toxic and carcinogenic, handle with appropriate safety measures )

-

Radical initiator (optional, e.g., AIBN - azobisisobutyronitrile)

-

Nitrogen gas (N₂) for inerting the system

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

-

Gas inlet and outlet tubes

-

Magnetic stirrer

-

Thermometer

-

Condenser

-

Gas washing bottle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble the photochemical reactor, ensuring all glassware is dry. The reactor should be placed in a well-ventilated fume hood.

-

Inerting: Purge the entire system with nitrogen gas for 15-20 minutes to remove any oxygen, which can inhibit free-radical reactions.

-

Charging the Reactor: In the reactor, place a solution of 1,1,2,2,3,3,4,4-octafluorobutane in the inert solvent. If a radical initiator is used, it should be added at this stage.

-

Initiation: Begin stirring the solution and turn on the UV lamp.

-

Chlorination: Slowly bubble chlorine gas through the reaction mixture via the gas inlet tube. The rate of chlorine addition should be carefully controlled to favor monochlorination. Monitor the reaction temperature and maintain it within the desired range, using a cooling bath if necessary.

-